Redox Potential Shift and n-Type Semiconductor Polarity Inversion Versus Unsubstituted ZnPc
ZnF16Pc exhibits a dramatically anodically shifted first reduction potential compared to unsubstituted ZnPc, enabling n-type charge transport. In electrochemical measurements under identical conditions, ZnF16Pc shows Ered1/2 = −0.43 eV versus ZnPc at Ered1/2 = −0.95 eV [1]. This 0.52 eV shift renders ZnF16Pc far more easily reduced, fundamentally inverting the majority carrier from holes (ZnPc, p-type) to electrons (ZnF16Pc, n-type). This n-type character has been independently confirmed in single-crystal OFETs, where F16ZnPc achieves an electron mobility of ~1.1 cm² V⁻¹ s⁻¹ [2].
| Evidence Dimension | First reduction potential (Ered1/2) |
|---|---|
| Target Compound Data | −0.43 eV (vs. reference electrode) |
| Comparator Or Baseline | ZnPc: −0.95 eV (vs. reference electrode) |
| Quantified Difference | Δ = +0.52 eV (anodic shift); ZnF16Pc is n-type, ZnPc is p-type |
| Conditions | Thin films prepared by vapor deposition; electrochemical measurements in solution (supporting electrolyte not specified in abstract) |
Why This Matters
For procurement decisions in organic electronics, this polarity inversion means ZnF16Pc cannot be replaced by ZnPc in n-channel OFETs, complementary inverters, or heterojunction devices requiring electron-transport layers—selecting ZnPc would produce a non-functional or p-type device.
- [1] Germain, J.P.; Pauly, A.; Maleysson, C.; Blanc, J.P.; Schöllhorn, B. Thin Solid Films 1998, 326, 245–250. DOI: 10.1016/S0040-6090(98)00553-7 View Source
- [2] Jiang, H.; Ye, J.; Hu, P.; Wei, F.; Du, K.; Wang, N.; Ba, T.; Feng, S.; Kloc, C. Sci. Rep. 2014, 4, 7573. DOI: 10.1038/srep07573 View Source
